5-Bromo-1,1-dimethyl-isoindoline hydrochloride
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Overview
Description
5-Bromo-1,1-dimethyl-isoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment in various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic benefits, depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride typically involves the bromination of 1,1-dimethyl-isoindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1-dimethyl-isoindoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated isoindoline derivative
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Substituted isoindoline derivatives with various functional groups.
Oxidation Reactions: N-oxides or other oxidized isoindoline derivatives.
Reduction Reactions: Hydrogenated isoindoline derivatives
Scientific Research Applications
5-Bromo-1,1-dimethyl-isoindoline hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,1-dimethyl-isoindoline
- 1,1-Dimethyl-isoindoline
- 5-Chloro-1,1-dimethyl-isoindoline
Uniqueness
5-Bromo-1,1-dimethyl-isoindoline hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound.
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGHTLOVKHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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